Cas no 7592-90-7 (1-[(cyclohexylamino)methyl]cyclohexan-1-ol)

1-[(Cyclohexylamino)methyl]cyclohexan-1-ol is a cyclohexane derivative featuring both hydroxyl and aminoalkyl functional groups, imparting versatile reactivity for synthetic applications. Its bifunctional structure allows it to serve as an intermediate in the preparation of complex organic compounds, particularly in pharmaceutical and agrochemical synthesis. The cyclohexyl and hydroxyl groups contribute to its stability, while the aminoalkyl moiety enhances its utility in nucleophilic reactions or as a ligand precursor. This compound is valued for its balanced hydrophobicity and potential for further functionalization, making it suitable for fine chemical synthesis under controlled conditions. Proper handling and storage are recommended due to its reactive nature.
1-[(cyclohexylamino)methyl]cyclohexan-1-ol structure
7592-90-7 structure
Product Name:1-[(cyclohexylamino)methyl]cyclohexan-1-ol
CAS No:7592-90-7
MF:C13H25NO
MW:211.343703985214
CID:3410874
PubChem ID:13610207
Update Time:2025-06-08

1-[(cyclohexylamino)methyl]cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXANOL, 1-[(CYCLOHEXYLAMINO)METHYL]-
    • 1-[(cyclohexylamino)methyl]cyclohexan-1-ol
    • F6545-5259
    • EN300-167477
    • CS-0353625
    • AKOS010124711
    • 7592-90-7
    • 1-((Cyclohexylamino)methyl)cyclohexan-1-ol
    • Inchi: 1S/C13H25NO/c15-13(9-5-2-6-10-13)11-14-12-7-3-1-4-8-12/h12,14-15H,1-11H2
    • InChI Key: VWPBLRGFAZRSSS-UHFFFAOYSA-N
    • SMILES: C1(CNC2CCCCC2)(O)CCCCC1

Computed Properties

  • Exact Mass: 211.193614421Da
  • Monoisotopic Mass: 211.193614421Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 32.3Ų

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1-[(cyclohexylamino)methyl]cyclohexan-1-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:7592-90-7)1-[(cyclohexylamino)methyl]cyclohexan-1-ol
Order Number:A1090620
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:02
Price ($):487.0
Email:sales@amadischem.com

Additional information on 1-[(cyclohexylamino)methyl]cyclohexan-1-ol

Research Brief on 1-[(cyclohexylamino)methyl]cyclohexan-1-ol (CAS: 7592-90-7): Recent Advances and Applications

1-[(cyclohexylamino)methyl]cyclohexan-1-ol (CAS: 7592-90-7) is a cyclohexane derivative with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents. This research brief consolidates the latest findings on its synthesis, mechanistic insights, and therapeutic applications, providing a comprehensive overview for researchers in the field.

Recent synthetic approaches to 1-[(cyclohexylamino)methyl]cyclohexan-1-ol have focused on optimizing yield and enantioselectivity. A 2023 study published in Journal of Medicinal Chemistry demonstrated a novel catalytic reductive amination method using ruthenium-based catalysts, achieving >90% yield and 98% enantiomeric excess (ee). This advancement addresses previous challenges in stereocontrol, which is critical for its application in chiral drug development. Concurrently, computational studies (e.g., DFT calculations in ACS Omega) have elucidated the compound's conformational stability, revealing a preference for the equatorial-axial chair conformation that influences its receptor binding properties.

Pharmacological investigations have identified 1-[(cyclohexylamino)methyl]cyclohexan-1-ol as a promising scaffold for σ-1 receptor modulators. In vitro assays using radioligand binding techniques (see European Journal of Pharmacology, 2024) showed sub-micromolar affinity (Ki = 0.42 μM), with molecular docking simulations suggesting key interactions with Glu172 and Tyr103 residues. These findings support its potential in neuropathic pain management, with ongoing preclinical studies evaluating derivatives for blood-brain barrier permeability.

Emerging applications in antimicrobial drug discovery were highlighted in a 2024 Bioorganic & Medicinal Chemistry Letters report. Structural analogs exhibited broad-spectrum activity against Gram-positive bacteria (MIC = 2-8 μg/mL), attributed to membrane disruption mechanisms confirmed via fluorescent dye leakage assays. Notably, the cyclohexylamino moiety was found essential for activity through structure-activity relationship (SAR) studies.

From a safety perspective, recent toxicological assessments (OECD TG 423 guidelines) indicate an LD50 >500 mg/kg in rodent models, with no observed genotoxicity in Ames tests. However, metabolic studies using human liver microsomes revealed CYP3A4-mediated oxidation as the primary clearance pathway, suggesting potential drug-drug interaction risks that warrant further investigation.

In conclusion, 1-[(cyclohexylamino)methyl]cyclohexan-1-ol represents a multifaceted compound with growing importance in medicinal chemistry. Current research directions include: (1) development of prodrug formulations to enhance bioavailability, (2) exploration of dual-acting σ-1 receptor/MOR ligands for pain management, and (3) structural optimization for improved antimicrobial selectivity. These advances position the compound as a valuable template for next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7592-90-7)1-[(cyclohexylamino)methyl]cyclohexan-1-ol
A1090620
Purity:99%
Quantity:1g
Price ($):487.0
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